2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride

Catalog No.
S8165424
CAS No.
M.F
C6H9Cl2N3
M. Wt
194.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(hydrazinylmethyl)pyridine hydrochlorid...

Product Name

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride

IUPAC Name

(6-chloropyridin-3-yl)methylhydrazine;hydrochloride

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

InChI

InChI=1S/C6H8ClN3.ClH/c7-6-2-1-5(3-9-6)4-10-8;/h1-3,10H,4,8H2;1H

InChI Key

CCPAOUYPYAAOID-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CNN)Cl.Cl

Canonical SMILES

C1=CC(=NC=C1CNN)Cl.Cl

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H9Cl2N3C_6H_9Cl_2N_3 and a molecular weight of approximately 194.06 g/mol. It is classified as a hydrochloride salt of 2-chloro-5-(hydrazinylmethyl)pyridine, where the hydrazine moiety is attached to the pyridine ring, contributing to its unique properties and reactivity. The compound appears as beige moist crystals and is soluble in organic solvents like methanol and dimethyl sulfoxide but is insoluble in water .

Typical of hydrazines and chlorinated pyridines. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, leading to the formation of various derivatives that may exhibit biological activity.

Research has indicated that 2-chloro-5-(hydrazinylmethyl)pyridine hydrochloride exhibits significant biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been explored for their potential as:

  • Antimicrobial Agents: Due to its hydrazine component, it may possess antifungal or antibacterial properties.
  • Anticancer Activity: Some derivatives of hydrazine-based compounds have shown promise in cancer therapy, potentially through mechanisms involving apoptosis or cell cycle arrest.

The synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine hydrochloride typically involves:

  • Starting Materials: The process often begins with 2-chloro-5-formylpyridine or related chlorinated pyridines.
  • Hydrazine Reaction: The chlorinated pyridine is reacted with hydrazine hydrate under controlled conditions to yield the hydrazinylmethyl derivative.
  • Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility for further applications .

2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride has several applications across various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting infectious diseases and cancer.
  • Agricultural Chemistry: Its derivatives may be utilized in developing new pesticides or herbicides, capitalizing on its structural features that confer biological activity.

Studies exploring the interactions of 2-chloro-5-(hydrazinylmethyl)pyridine hydrochloride with biological systems are crucial for understanding its pharmacological profile. These studies typically focus on:

  • Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding Affinity: Assessing its ability to bind to biological receptors, which can inform its therapeutic potential.

Several compounds share structural similarities with 2-chloro-5-(hydrazinylmethyl)pyridine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-(chloromethyl)pyridineC6H5Cl2NC_6H_5Cl_2NUsed as an intermediate for insecticides .
2-Amino-5-(hydrazinylmethyl)pyridineC6H8N4C_6H_8N_4Exhibits different reactivity due to amino group.
3-Chloro-4-(hydrazinylmethyl)pyridineC6H8ClN3C_6H_8ClN_3Variation in position of chlorine affects activity.
4-Hydrazinylpyridin-3-olC6H7N3OC_6H_7N_3OContains a hydroxyl group that may alter solubility.

These compounds highlight the structural diversity within the pyridine-hydrazine chemistry, each possessing unique reactivity and potential applications based on their functional groups and positions on the pyridine ring.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

193.0173527 g/mol

Monoisotopic Mass

193.0173527 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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